1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine
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Overview
Description
1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methylsulfonyl group attached to the piperazine ring and a nitrophenyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine typically involves the following steps:
Nitration of Phenylpiperazine: The starting material, phenylpiperazine, undergoes nitration to introduce a nitro group at the ortho position.
Sulfonylation: The nitrated phenylpiperazine is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine. This reaction introduces the methylsulfonyl group at the piperazine nitrogen.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: 1-(Methylsulfonyl)-4-(2-aminophenyl)piperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the interaction of piperazine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
1-(Methylsulfonyl)-4-(2-aminophenyl)piperazine: Similar structure but with an amino group instead of a nitro group.
1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine: Similar structure but with the nitro group at the para position.
Uniqueness: 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological targets. The combination of the methylsulfonyl and nitrophenyl groups provides a distinct set of chemical and physical properties that are not observed in other similar compounds.
Properties
IUPAC Name |
1-methylsulfonyl-4-(2-nitrophenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-19(17,18)13-8-6-12(7-9-13)10-4-2-3-5-11(10)14(15)16/h2-5H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMKUCQRBIIMCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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